molecular formula C11H9F4NO B2825710 (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one CAS No. 338393-22-9

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one

Cat. No.: B2825710
CAS No.: 338393-22-9
M. Wt: 247.193
InChI Key: JXORBYOOTQYWQJ-VOTSOKGWSA-N
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Description

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one is a fluorinated β-enaminone compound of significant interest in medicinal and synthetic chemistry. β-Enaminones are characterized by an amino group linked to a carbonyl group by a conjugated double bond (N-C=C-C=O), which makes them electron-rich compounds with intriguing redox properties and the ability to act as versatile building blocks for the construction of complex heterocycles . The presence of the trifluoromethyl group is a key structural feature, as fluorinated enones are attractive building blocks for the synthesis of fluorine-containing pharmaceuticals and are valuable in agrochemical research . Compounds within this class are frequently investigated for their role as organic intermediates and their potential in the development of novel bioactive analogues . Researchers utilize this and related enaminones in the synthesis of diverse quinolines and other nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery . The structural motif is also known to be a good chelating ligand for transition metals, making it relevant in coordination chemistry and the development of potential catalysts . This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory research. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXORBYOOTQYWQJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one typically involves the reaction of 4-fluoroaniline with a trifluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds .

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoroaniline groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of fluorinated β-ketoenamines. Key analogues include:

Compound Name Molecular Formula Substituent Variations Key Properties/Applications References
(3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one C₁₁H₇F₆NO Trifluoromethylphenyl at C4 Enhanced lipophilicity; agrochemical use
(E)-1,1,1-Trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one C₁₀H₆F₄NO 2-Fluorophenyl substituent Altered steric effects; drug precursor
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₁FNO Dimethylamino group at C3 Fluorescent probes; heterocyclic synthesis
1-Chloro-1,5,5,5-tetrafluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one C₁₁H₇ClF₅NO Chlorine and additional fluorine substituents Higher reactivity; crop protection agents

Key Observations :

  • Fluorine Positioning : The 4-fluorophenyl group in the target compound optimizes electronic effects for stable resonance structures, whereas 2-fluorophenyl analogues (e.g., CAS 380430-76-2) exhibit steric hindrance, reducing reactivity in cross-coupling reactions .
  • Trifluoromethyl vs. Chloro-Fluoro Groups : The trifluoromethyl group (in ) enhances lipophilicity, favoring membrane penetration in agrochemicals. Conversely, chloro-fluoro derivatives (e.g., ) show higher electrophilicity, enabling nucleophilic substitutions.
  • Amino Group Modifications: Replacement of the aniline group with dimethylamino (as in ) introduces basicity, facilitating pH-dependent solubility and applications in fluorescent dyes.

Biological Activity

(3E)-1,1,1-Trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H10F4N2O
  • Molecular Weight : 277.22 g/mol
  • CAS Number : 303986-96-1

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)20.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12.0Inhibition of mitochondrial function

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

  • Study on Anticancer Activity :
    A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results showed significant tumor growth inhibition in xenograft models when treated with the compound at doses corresponding to in vitro IC50 values .
  • Antimicrobial Efficacy :
    Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against various clinical isolates. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one, and how can reaction conditions be optimized?

  • Methodology : A base-catalyzed condensation reaction using KOH in ethanol (0–50°C) is effective for analogous enaminones. Adjust stoichiometry (e.g., 1:1 molar ratio of fluorinated aldehyde/ketone and amine precursors) and monitor reaction progress via TLC. Ethanol acts as a polar aprotic solvent to stabilize intermediates . For trifluoromethylated analogs, gold-catalyzed fluoroarylation of gem-difluoroallenes can introduce CF₃ groups with high regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JCF₃ for trifluoromethyl groups ~292.4 Hz) and integration ratios. For enaminone protons (CH=N), expect δ ~6.1–7.3 ppm .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH stretches at ~3240 cm⁻¹ .
  • X-ray crystallography : Resolve E/Z isomerism and hydrogen-bonding networks using SHELX for refinement .

Q. How does the crystal structure inform intermolecular interactions and stability?

  • Methodology : Analyze hydrogen bonds (N–H···O, O–H···O) and π-π stacking using software like CrystalExplorer. For example, intramolecular N–H···O bonds stabilize enaminone conformers, while water molecules mediate supramolecular chains in hydrates . Disorder in methyl/CF₃ groups can be modeled with SHELXL’s PART and SUMP instructions .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31+G(d,p)) to simulate IR/NMR spectra. Compare experimental vs. computed vibrational modes (e.g., carbonyl stretches). Adjust basis sets or solvent models (PCM for ethanol) to minimize deviations . Use Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity .

Q. What mechanistic pathways explain regioselectivity in substituent additions to the enaminone core?

  • Methodology : Probe gold-catalyzed fluoroarylation using kinetic isotope effects (KIEs) or deuterium labeling. Monitor intermediates via in situ FT-IR or mass spectrometry. For example, Au(I) activates gem-difluoroallenes, favoring CF₃ migration to electron-deficient alkenes .

Q. How can computational modeling predict nonlinear optical (NLO) properties or tautomeric behavior?

  • Methodology : Calculate first-order hyperpolarizability (β) via DFT to assess NLO potential. For tautomerism (enol-keto equilibria), compare Gibbs free energies in solvents (DMSO vs. chloroform) using PCM. Validate with UV-Vis spectroscopy in acidic/basic conditions .

Q. What strategies mitigate crystallographic disorder in trifluoromethyl or aryl-substituted derivatives?

  • Methodology : Collect high-resolution data (Mo Kα, λ = 0.71073 Å) at low temperature (100 K). Refine disordered CF₃ groups with restraints (ISOR, DELU) in SHELXL. Use SQUEEZE for unresolved solvent regions .

Q. How do solvent polarity and substituents influence tautomeric equilibria in enaminones?

  • Methodology : Use ¹H NMR titration in DMSO-d₆/CDCl₃ to track NH/OH proton shifts. Correlate with Kamlet-Taft solvent parameters. Electron-withdrawing groups (e.g., CF₃) stabilize keto forms, while polar solvents favor zwitterionic intermediates .

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